molecular formula C21H15F4N3O2 B2539487 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide CAS No. 1203138-84-4

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

Cat. No.: B2539487
CAS No.: 1203138-84-4
M. Wt: 417.364
InChI Key: DYSHLUDMSMZFAG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a benzamide derivative featuring a fluorinated aromatic core, a ureido linkage, and a trifluoromethyl (CF₃) substituent. The compound’s structure combines a 2-fluorobenzamide moiety connected via a urea bridge to a 2-(trifluoromethyl)phenyl group. This design leverages fluorine’s electronegativity and the CF₃ group’s lipophilicity, which are critical for enhancing metabolic stability and target binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

2-fluoro-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c22-15-9-3-1-7-13(15)19(29)26-17-11-5-6-12-18(17)28-20(30)27-16-10-4-2-8-14(16)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHLUDMSMZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases.

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit significant cytotoxicity against cancer cell lines. The incorporation of trifluoromethyl groups often enhances the lipophilicity and bioavailability of the molecules, which is critical for drug development .
  • Antimicrobial Properties : Compounds featuring fluorinated phenyl groups have been investigated for their antimicrobial activities. The presence of the trifluoromethyl group can enhance the potency against bacteria and fungi, making it a candidate for developing new antibiotics .

Agrochemical Applications

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness as herbicides and pesticides.

  • Herbicidal Activity : The structural characteristics of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide may allow it to inhibit specific enzymes in plants, thus serving as a potential herbicide. The fluorine atoms contribute to metabolic stability in plants, prolonging the herbicide's action .

Material Science

The unique properties of this compound also make it suitable for applications in material science.

  • Polymer Synthesis : The urea functional group can be utilized in the synthesis of polyurethanes, which are widely used in coatings and elastomers. The incorporation of fluorinated segments can impart desirable properties such as water repellency and thermal stability .

Case Study 1: Anticancer Evaluation

A study evaluated a series of fluorinated compounds, including derivatives similar to this compound), for their anticancer properties against various human tumor cell lines. Results indicated that modifications in the fluorinated phenyl groups significantly influenced cytotoxicity profiles, suggesting that further optimization could yield potent anticancer agents .

Case Study 2: Herbicidal Activity Assessment

Research conducted on fluorinated urea derivatives demonstrated promising herbicidal activity against common agricultural weeds. The study highlighted the role of trifluoromethyl groups in enhancing herbicidal efficacy while minimizing phytotoxicity to crops, indicating a potential pathway for developing safer agrochemicals .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides in Pesticide Chemistry

Several benzamide derivatives with trifluoromethyl or halogen substituents are employed as pesticides, highlighting the structural versatility of this class:

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a CF₃ group and isopropoxy substituent. Unlike the target compound, flutolanil lacks a ureido linker, relying instead on ether and CF₃ groups for bioactivity .
  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Features a methyl group instead of fluorine, demonstrating that minor substituent changes (F vs. CH₃) significantly alter biological applications .

agrochemical) .

Ureido-Linked Analogues in Medicinal Chemistry

Compounds with ureido-thiazole cores (e.g., 10e from : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) share the trifluoromethylphenyl-ureido motif but incorporate thiazole and piperazine rings. These structural additions increase molecular complexity and weight (ESI-MS m/z: 548.2) compared to the target compound .

Synthesis Efficiency : The target compound’s simpler structure (lacking thiazole/piperazine) may offer synthetic advantages, though direct yield comparisons are unavailable.

Halogen-Substituted Benzamides

  • 3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 4496-57-5): Replaces fluorine with chlorine on the benzamide ring. Chlorine’s larger atomic radius and lower electronegativity may reduce binding precision compared to fluorine .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide : Contains dual fluorines but lacks the CF₃ group and ureido bridge. Studies suggest fluorine’s role in enhancing bioavailability through improved membrane permeability .

Structural Advantage : The target compound’s combination of fluorine and CF₃ may synergistically optimize pharmacokinetic properties, such as half-life and tissue penetration .

Heterocyclic Benzamide Derivatives

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide: Integrates a thienylidene ring, enabling π-π stacking interactions absent in the target compound.

Research Implications

  • Fluorine’s Role : The target compound’s fluorine and CF₃ groups likely enhance metabolic stability and binding affinity, as seen in related medicinal compounds .
  • Ureido Linker: This moiety may improve solubility and target engagement compared to non-ureido pesticides like flutolanil .
  • Synthetic Simplicity : The absence of complex heterocycles (e.g., thiazole in 10e) could streamline large-scale synthesis .

Biological Activity

2-Fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H17F3N2O\text{C}_{19}\text{H}_{17}\text{F}_3\text{N}_2\text{O}

Molecular Weight: 360.35 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), have been documented:

CompoundStrainMIC (µM)MBC (µM)
This compoundS. aureus25.925.9
This compoundMRSA12.912.9

The data suggests that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, as indicated by the equal MIC and MBC values .

Anti-Inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. The following table summarizes the effects on NF-κB activity:

CompoundNF-κB Activity Reduction (%)
This compound9%

This reduction suggests a potential role in managing inflammatory diseases .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve:

  • Inhibition of Bacterial Cell Wall Synthesis: The presence of the trifluoromethyl group may enhance the lipophilicity, allowing better membrane penetration.
  • Modulation of Signaling Pathways: By affecting NF-κB activation, the compound may alter cytokine production and immune responses.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on various derivatives of benzamides revealed that those containing trifluoromethyl groups showed enhanced activity against resistant strains of bacteria, including MRSA. The study highlighted the potential for developing new antibiotics based on these findings .
  • Case Study on Anti-inflammatory Effects:
    In a controlled trial assessing the anti-inflammatory effects of similar compounds, it was found that those with structural similarities to this compound significantly reduced inflammation markers in vitro, supporting its therapeutic potential in inflammatory diseases .

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